REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[C:6]([N+:12]([O-])=O)=[CH:5][C:4]=1[O:15][CH3:16]>CO>[CH3:16][O:15][C:4]1[CH:5]=[C:6]([NH2:12])[C:7]([NH2:9])=[CH:8][C:3]=1[O:2][CH3:1]
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Name
|
|
Quantity
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500 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A catalytic amount of Pd on charcoal (10%) was quenched with MeOH (1 mL)
|
Type
|
ADDITION
|
Details
|
Acetic acid (1.5 mL) was added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a celite pad
|
Type
|
WASH
|
Details
|
rinsed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo at 80° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |